molecular formula C12H9F2NO4 B8322247 2-(2,6-Difluorophenyl)-5-ethoxyoxazole-4-carboxylic acid

2-(2,6-Difluorophenyl)-5-ethoxyoxazole-4-carboxylic acid

Cat. No. B8322247
M. Wt: 269.20 g/mol
InChI Key: SFSIEJPKKYHWAM-UHFFFAOYSA-N
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Patent
US08378095B2

Procedure details

A suspension of ethyl 2-(2,6-difluorophenyl)-5-ethoxyoxazole-4-carboxylate (2.10 g, 7.1 mmol) in 1M aqueous potassium hydroxide and heated to 100° C. for 6 hours. The mixture was then cooled to 0° C. and acidified to pH 3 by 2M aqueous HCl. The resulting white solid was filtered, washed with water and dried in a vacuum oven to afford 2-(2,6-difluorophenyl)-5-ethoxyoxazole-4-carboxylic acid (1.28 g, 4.8 mmol, 67%). 1H NMR (CD3OD) δ 1.52 (3H, t), 4.61 (2H, q), 7.19 (2H, t), 7.61 (1H, m). LCMS (1) Rt: 1.09 min; m/z (ES+) 270.
Name
ethyl 2-(2,6-difluorophenyl)-5-ethoxyoxazole-4-carboxylate
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[O:10][C:11]([O:19][CH2:20][CH3:21])=[C:12]([C:14]([O:16]CC)=[O:15])[N:13]=1.Cl>[OH-].[K+]>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[O:10][C:11]([O:19][CH2:20][CH3:21])=[C:12]([C:14]([OH:16])=[O:15])[N:13]=1 |f:2.3|

Inputs

Step One
Name
ethyl 2-(2,6-difluorophenyl)-5-ethoxyoxazole-4-carboxylate
Quantity
2.1 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C=1OC(=C(N1)C(=O)OCC)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C=1OC(=C(N1)C(=O)O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.8 mmol
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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